molecular formula C25H27ClN4O3S B2392162 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1184964-25-7

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2392162
CAS No.: 1184964-25-7
M. Wt: 499.03
InChI Key: PTNYVYMCZFKIEO-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a structurally complex molecule featuring:

  • A 1,4,8-triazaspiro[4.5]deca-1,3-diene core with a 4-chlorophenyl substituent at position 3 and an ethyl group at position 6.
  • A thioether linkage connecting the spirocyclic core to an acetamide group.
  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety as the acetamide’s aryl substituent.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNYVYMCZFKIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and the presence of multiple functional groups. Its potential biological activities have garnered interest in pharmacological research, particularly regarding its anticancer and antimicrobial properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C23H24ClN4OS
Molecular Weight 459.0 g/mol
CAS Number 1189725-72-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The triazaspiro framework enhances its binding affinity due to the spatial arrangement of nitrogen atoms, which may facilitate interactions with target sites involved in signal transduction pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : It may act on various receptors involved in cellular signaling pathways.
  • Ion Channel Interaction : The compound could potentially modulate ion channels affecting cellular excitability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related triazaspiro compounds can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Case Study: Antitumor Efficacy

In a recent study involving a series of triazaspiro compounds, one analog demonstrated potent activity against multiple cancer cell lines, including:

  • Mia PaCa-2
  • PANC-1
  • RKO
  • LoVo

These findings suggest that the compound may possess similar or enhanced antitumor effects compared to existing chemotherapeutics like etoposide .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Preliminary tests indicate that it exhibits activity against several pathogenic microorganisms, including:

  • Staphylococcus aureus
  • Candida albicans

This antimicrobial action is likely due to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazaspiro framework can significantly impact its efficacy and selectivity towards biological targets.

Key Findings:

  • Chlorophenyl Group : Enhances lipophilicity and may improve membrane penetration.
  • Dihydrobenzo[b][1,4]dioxin Moiety : Potentially increases interaction with specific receptors involved in signal transduction.

Comparison with Similar Compounds

Key Structural Analogues

The following analogs share core structural motifs but differ in substituents, influencing their physicochemical and biological profiles:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 4-Cl-phenyl, ethyl, thio-linked N-(2,3-dihydrodioxin-6-yl)acetamide ~529.04 (estimated) Combines spirocyclic rigidity with a dioxin’s lipophilic aromaticity.
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide Same as target compound 4-Cl-phenyl, ethyl, thio-linked N-(2,3-dimethylphenyl)acetamide 513.04 2,3-Dimethylphenyl group increases hydrophobicity; potential for altered metabolism.
2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide Hexahydroazepine (7-membered amine) N-(2,6-dimethylphenyl)acetamide 274.38 Lacks spirocyclic system; simpler structure with local anesthetic/antiarrhythmic activity.
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-Oxa-9-azaspiro[4.5]decane 4-Dimethylaminophenyl, benzothiazole, dione groups ~450–500 (varies with R) Spirocyclic dione system with benzothiazole; potential kinase inhibition.

Spirocyclic Core Modifications

  • Target Compound vs. 2,3-Dimethylphenyl Analog :
    Both retain the 1,4,8-triazaspiro[4.5]deca-1,3-diene core, but the dimethylphenyl group in the analog replaces the dihydrodioxin. This substitution reduces steric hindrance and may increase metabolic stability due to methyl groups’ electron-donating effects.

  • Comparison with 7-Oxa-9-azaspiro[4.5]decane :
    The oxa-aza spiro system in this analog introduces polarity via oxygen and nitrogen, contrasting with the triaza core of the target compound. Such differences could influence solubility and target selectivity.

Functional Group Analysis

  • Thioether Linkage :
    Present in both the target compound and its dimethylphenyl analog, this group enhances conformational flexibility and may participate in hydrophobic interactions or hydrogen bonding .

  • Aryl Substituents: The dihydrodioxin moiety in the target compound offers a fused aromatic system with two oxygen atoms, likely improving water solubility compared to the dimethylphenyl group.

Quantitative Similarity Assessment

2D vs. 3D Similarity Metrics

  • 2D Similarity (Tanimoto Coefficient) :
    Based on structural fingerprints, the target compound and its dimethylphenyl analog () share high 2D similarity (>0.85), whereas analogs with divergent cores (e.g., hexahydroazepine in ) score below 0.3 .

  • 3D Similarity (ST, CT, ComboT Scores) :

    • Shape Tanimoto (ST) : The spirocyclic core and bulky substituents likely yield ST > 0.8 for the target compound and its dimethylphenyl analog, meeting PubChem’s 3D proximity threshold .
    • ComboT Score : Combining ST and Feature Tanimoto (CT), the target compound’s ComboT score with its closest analogs is estimated >1.3, indicating significant 3D similarity .

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